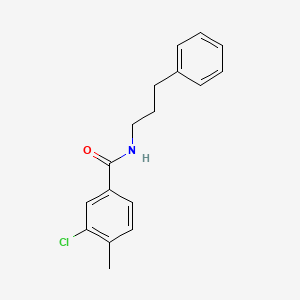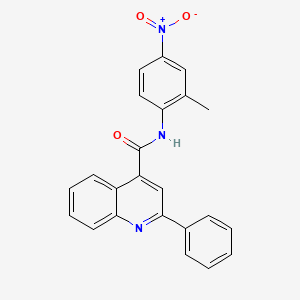
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide, also known as CGS 8216, is a chemical compound that belongs to the benzamide class of drugs. It is a potent and selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions. CGS 8216 has been the subject of extensive scientific research due to its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions, including motor control, cognitive function, and reward processing. By blocking the activity of this receptor, 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 can modulate the release of dopamine in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has been shown to have a range of biochemical and physiological effects, including improving cognitive function and memory, reducing motor deficits in animal models of Parkinson's disease, and modulating reward processing in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has several advantages for use in lab experiments, including its selectivity for the dopamine D1 receptor, its potency, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216, including further studies on its mechanisms of action, its effects on different neurological and psychiatric disorders, and its potential use in combination with other drugs. Additionally, there is a need for further research on the safety and efficacy of 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 in humans, as well as its potential for use in clinical trials. Overall, 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has significant potential for use in the treatment of various neurological and psychiatric disorders, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylbenzoic acid with 3-phenylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216.
Applications De Recherche Scientifique
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of these disorders, suggesting that it may have therapeutic potential.
Propriétés
IUPAC Name |
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-9-10-15(12-16(13)18)17(20)19-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMAAIUHCRDIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)

![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)
![(3S*)-4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5139696.png)
![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)

![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)

![(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5139753.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B5139767.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5139780.png)